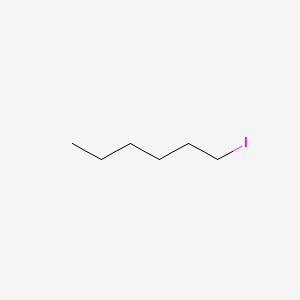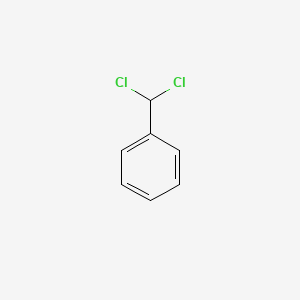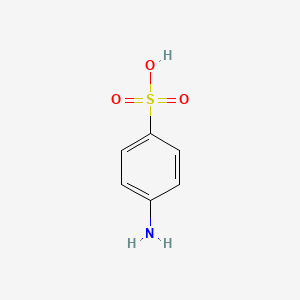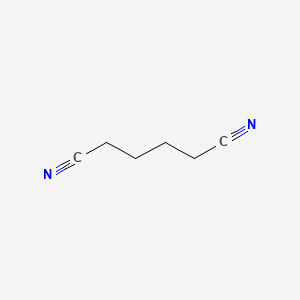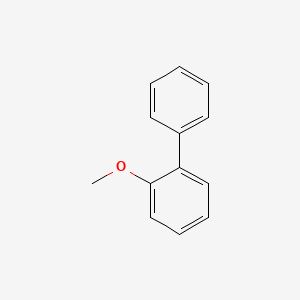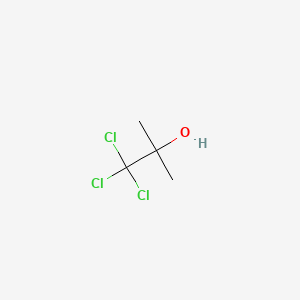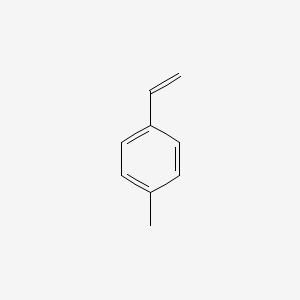
3-Phenylbutan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenylbutan-2-ol can involve the use of Grignard reagents . Grignard reagents add once to aldehydes to give secondary alcohols and also add once to ketones to give tertiary alcohols .Molecular Structure Analysis
The molecular structure of 3-Phenylbutan-2-ol consists of a phenyl group attached to a butan-2-ol molecule . The compound has one defined stereocenter .Chemical Reactions Analysis
Grignard reagents are often used in reactions involving 3-Phenylbutan-2-ol . These reagents add to aldehydes to give secondary alcohols and to ketones to give tertiary alcohols .Physical And Chemical Properties Analysis
3-Phenylbutan-2-ol has a density of 1.0±0.1 g/cm3, a boiling point of 170.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has a molar refractivity of 46.6±0.3 cm3 .Scientific Research Applications
Fragrance Material Review : 3-Methyl-1-phenylbutan-2-ol, a related compound to 3-Phenylbutan-2-ol, has been reviewed for its use as a fragrance ingredient. It is part of the Aryl Alkyl Alcohols group and has been studied for its toxicology and dermatology aspects, particularly for its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).
Photolysis Study : Research on the photolysis of 3,4-epoxy-2-methyl-1-phenylbutan-1-ones, closely related to 3-Phenylbutan-2-ol, established the stereochemistry of various diastereoisomers. This study aids in understanding the chemical reactions and properties of related compounds (Coxon & Hii, 1977).
Lipase-mediated Resolution : The impact of varying the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols, including 3-Phenylbutan-2-ol, has been investigated. This research has implications for enzymatic hydrolysis and chemical synthesis processes (Foley et al., 2017).
Antituberculosis Activity : Research into 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which includes 3-Phenylbutan-2-ol derivatives, has shown promising results in antituberculosis activity. One such compound is in the final stage of clinical trials (Omel’kov et al., 2019).
Baker's Yeast Mediated Reduction : A study on the stereochemical course of baker's yeast mediated reduction of substituted cinnamaldehydes has been reported, which includes the formation of isomers of 3-Phenylbutan-2-ol (Fronza et al., 2009).
Bioreduction with Plant Tissue : The reduction of trans-4-phenylbut-3-en-2-one using plant tissues in an organic solvent has been studied, demonstrating the potential of bioreduction in organic chemistry, which is relevant to compounds like 3-Phenylbutan-2-ol (Majewska & Kozłowska, 2013).
properties
IUPAC Name |
3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYCTPSPZHJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutan-2-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

